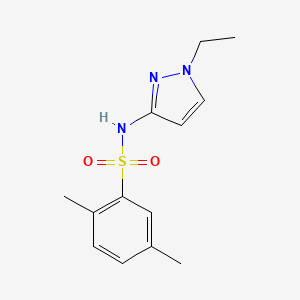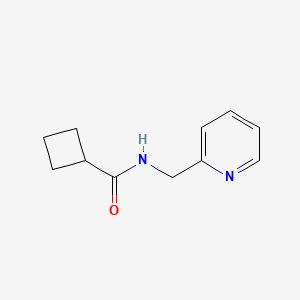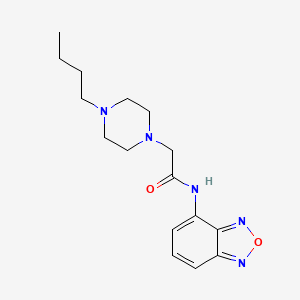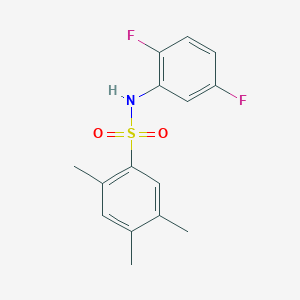![molecular formula C20H24N6O4S B14930613 3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930613.png)
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a thieno[2,3-D]pyrimidine moiety. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the construction of the thieno[2,3-D]pyrimidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of a robust and efficient industrial process would be essential for the large-scale production of this compound.
化学反应分析
Types of Reactions
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: A simpler analog with similar structural features.
Thieno[2,3-D]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is unique due to its combination of a pyrazole ring with a nitro group and a thieno[2,3-D]pyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C20H24N6O4S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
3-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)propanamide |
InChI |
InChI=1S/C20H24N6O4S/c1-12-15(26(29)30)11-24(22-12)10-9-17(27)23-25-13(2)21-19-18(20(25)28)14-7-5-3-4-6-8-16(14)31-19/h11H,3-10H2,1-2H3,(H,23,27) |
InChI 键 |
QWXCBJROFDIKOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930536.png)

![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930560.png)
![1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione](/img/structure/B14930575.png)
![13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930579.png)


![4-Chloro-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930602.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)


![4-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930631.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)
